Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Description
Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (CAS: 350997-21-6) is a thiophene-based small molecule characterized by a 2-amino group, a 4-bromophenyl substituent, and a propyl ester moiety at the 3-position of the thiophene ring. Its molecular formula is C₁₄H₁₄BrNO₂S (calculated molecular weight: ~340.25 g/mol), and it is commercially available with a purity of 95% . The bromine atom on the phenyl ring introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEDOMVAFMPVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
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Ketone : 4'-Bromoacetophenone serves as the aryl ketone, providing the 4-bromophenyl moiety.
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Cyanoester : Ethyl cyanoacetate is typically used, though methyl or propyl analogs may alter esterification efficiency.
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Sulfur : Elemental sulfur (S₈) acts as the sulfur source, with morpholine or triethylamine as bases to facilitate cyclization.
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Solvent : Ethanol or dimethylformamide (DMF) enhances solubility, with DMF favoring faster reaction kinetics.
Table 1: Gewald Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 70–80°C | +15% vs. 60°C |
| Base | Morpholine (1.2 equiv) | +20% vs. Et₃N |
| Solvent | DMF | +12% vs. ethanol |
| Reaction Time | 6–8 hours | +10% vs. 4 hours |
Post-cyclization, the intermediate 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid is isolated via acid precipitation (pH 4–5). Propyl esterification follows, utilizing propyl alcohol and concentrated sulfuric acid under reflux.
| Boronic Acid | Yield (%) | Purity (%) |
|---|---|---|
| 4-Bromophenylboronic | 78 | 92 |
| 3-Bromophenylboronic | 65 | 89 |
| 2-Bromophenylboronic | 58 | 85 |
Esterification Strategies
Propyl ester formation is critical for final product functionality. Two primary methods are employed:
Acid-Catalyzed Esterification
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Conditions : Propyl alcohol (excess), H₂SO₄ (0.1 equiv), reflux (12 hours).
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Yield : 85–90% after recrystallization (ethanol/water).
Steglich Esterification
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Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
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Solvent : Dichloromethane, room temperature (24 hours).
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Yield : 78–82%, with higher purity but increased cost.
Table 3: Esterification Method Comparison
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Acid-Catalyzed | 85–90 | Low | High |
| Steglich | 78–82 | High | Moderate |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility:
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Continuous Flow Systems : Microreactors reduce reaction time by 40% compared to batch processing.
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Catalyst Recycling : Pd recovery via activated carbon filtration achieves 70–75% reuse.
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Waste Management : Sulfur byproducts are neutralized with Ca(OH)₂ to form CaSO₄, minimizing environmental impact.
Challenges and Mitigation Strategies
Bromine Substituent Reactivity
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Issue : Competitive debromination under acidic esterification conditions.
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Solution : Use milder acids (e.g., p-toluenesulfonic acid) and lower temperatures (80°C).
Purification Difficulties
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Issue : Co-elution of byproducts in chromatography.
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Solution : Gradient elution (hexane → ethyl acetate) on silica gel, achieving ≥98% purity.
Emerging Methodologies
Photochemical Thiophene Synthesis
Enzymatic Esterification
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Catalyst : Candida antarctica lipase B (CAL-B).
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Conditions : Propyl alcohol, 45°C, 48 hours.
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Yield : 60–65%, with excellent enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and bromophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a family of 2-amino-thiophene-3-carboxylate derivatives, where structural variations arise from:
- Phenyl ring substituents : Bromo, ethoxy, methyl, tert-butyl, etc.
- Ester groups : Ethyl, propyl, isopropyl.
Key analogs and their properties are summarized below:
Key Observations:
Electronic Effects: The 4-bromo substituent (electron-withdrawing) reduces electron density on the thiophene ring compared to 4-methyl (electron-donating) or 4-ethoxy (moderately donating) groups. This may enhance electrophilic substitution reactivity in the bromo derivative.
Physical Properties :
- The ethyl ester analog (CAS: 306934-99-6) has a higher melting point (120–122°C) compared to the propyl ester, likely due to reduced alkyl chain length and improved crystallinity .
- Longer ester chains (e.g., propyl vs. ethyl) generally lower melting points by disrupting molecular packing.
Synthetic Considerations: The propyl ester can be synthesized via esterification of the corresponding carboxylic acid with propanol, analogous to the ethyl ester synthesis. Substituents on the phenyl ring are introduced via cross-coupling reactions (e.g., Suzuki coupling with substituted boronic acids).
Structural Analysis Tools
Software such as SHELX (for crystallographic refinement) and ORTEP (for molecular visualization) are critical for analyzing conformational details like ring puckering and anisotropic displacement .
Biological Activity
Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Formula : C₁₄H₁₄BrNO₂S
- Molecular Weight : 340.25 g/mol
- CAS Number : 350997-21-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it has been shown to affect pathways related to the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is pivotal in cancer cell survival and growth .
- Receptor Modulation : The presence of the amino and bromophenyl groups enhances binding affinity to certain receptors, potentially modulating their activity and leading to therapeutic effects against various diseases .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity with MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating potent antibacterial properties .
- Biofilm Formation Inhibition : It has been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in persistent infections .
Anticancer Activity
The anticancer potential of this compound has been explored extensively:
- Cell Line Studies : In vitro studies reveal that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression .
- Mechanistic Insights : The compound's ability to interfere with PI3K/Akt signaling pathways has been linked to reduced tumor growth in experimental models, showcasing its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
Q & A
Q. What are the common synthetic routes for preparing Propyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate?
The compound is typically synthesized via two primary methods:
- Gewald Reaction : A condensation of sulfur, an α-methylene carbonyl compound (e.g., ketones), and an α-cyano ester under basic conditions (e.g., sodium ethoxide). This method is favored for its mild conditions and high yield for thiophene derivatives .
- Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between an aryl halide (e.g., 4-bromophenylboronic acid) and a thiophene-containing organoboron reagent. This approach offers excellent functional group tolerance and regioselectivity .
Q. How is the structural identity of this compound validated in crystallographic studies?
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. Key steps include:
Q. What experimental protocols are used to assess its antimicrobial activity?
Minimum Inhibitory Concentration (MIC) assays are performed against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Protocols include:
- Broth dilution methods in 96-well plates.
- Incubation at 37°C for 18–24 hours.
- MIC values (e.g., 12.5–25 µg/mL) are determined by visual turbidity or optical density measurements .
Advanced Research Questions
Q. How can synthesis conditions be optimized to minimize byproducts in the Gewald reaction?
Critical factors include:
- Catalyst Selection : Using morpholine or piperidine as bases to enhance reaction efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Maintaining 60–80°C to balance reaction rate and side-product formation .
Q. How do researchers resolve contradictions in reported biological activity data (e.g., MIC variability)?
Discrepancies often arise from:
- Strain Variability : Use standardized strains (e.g., ATCC controls).
- Assay Conditions : Uniformize pH, inoculum size, and growth media.
- Compound Purity : Validate via HPLC (>95% purity) and NMR spectroscopy .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Substituent Modification : Replacing the bromophenyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating groups to assess activity shifts.
- Functional Group Analysis : Comparing ester (propyl) vs. carboxylic acid derivatives to evaluate bioavailability.
- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects on reactivity .
Q. How is computational chemistry applied to predict its metabolic stability?
Tools like molecular docking and ADMET prediction software are used to:
- Simulate interactions with cytochrome P450 enzymes.
- Calculate logP values to estimate lipophilicity and membrane permeability.
- Identify metabolic hot spots (e.g., ester hydrolysis sites) .
Q. What methods are recommended for analyzing unexpected reaction products during derivatization?
- LC-MS/MS : Identifies molecular ions and fragments of side products.
- 2D NMR (COSY, HSQC) : Resolves complex spin systems in unexpected adducts.
- X-ray Photoelectron Spectroscopy (XPS) : Detects elemental composition changes in oxidation/reduction byproducts .
Q. How can crystallographic data discrepancies (e.g., thermal motion artifacts) be addressed?
Q. What in silico approaches are used to predict toxicity profiles early in research?
- QSAR Models : Correlate structural descriptors (e.g., topological polar surface area) with toxicity endpoints.
- Pro-Tox II : Predicts organ-specific toxicity (e.g., hepatotoxicity) based on fragment contributions.
- Molecular Dynamics : Simulates protein binding to off-target receptors (e.g., hERG channel inhibition) .
Methodological Notes
- Data Reproducibility : Store compounds at –20°C under inert atmosphere to prevent ester hydrolysis .
- Advanced Characterization : Combine MALDI-TOF for mass analysis with synchrotron XRD for high-resolution crystallography .
- Contradiction Mitigation : Pre-register experimental protocols in repositories like Zenodo to standardize reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
